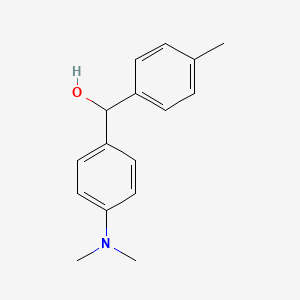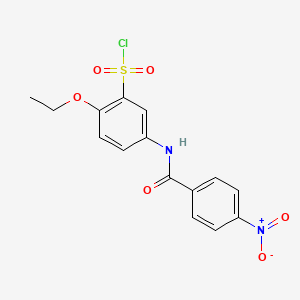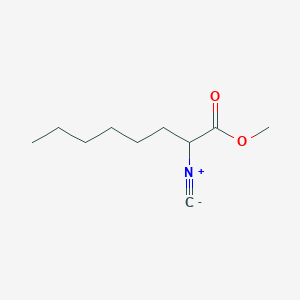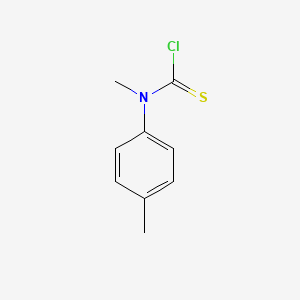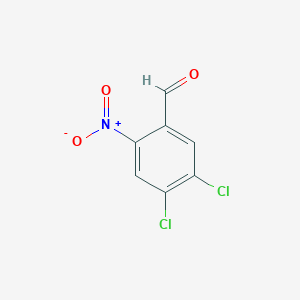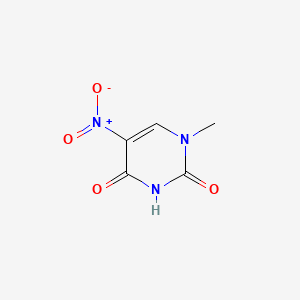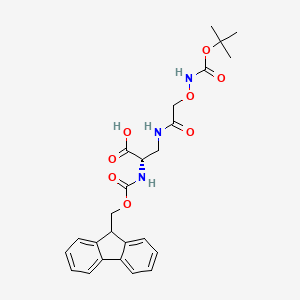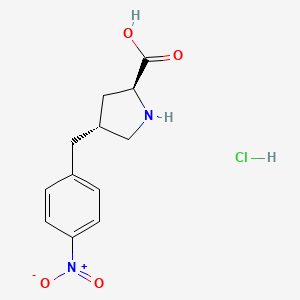
(2S,4R)-4-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Descripción general
Descripción
(2S,4R)-4-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a chemical compound that has gained much attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Solid-State Versatility in Pharmaceutical Compounds : A study by Oruganti et al. (2017) explored the solid-state versatility of molecular salts/cocrystals of similar compounds, focusing on their structural characterization and the importance of halogen bonds. This research is relevant for pharmaceutical applications, particularly for antiviral agents and immune response boosters in immune deficiency diseases (Oruganti, Kumar Nechipadappu, Khade, & Trivedi, 2017).
Tautomerism in Pyridine Derivatives : Smrčková, Juricová, and Prutianov (1994) investigated the structural aspects of pyridine derivatives related to (2S,4R)-4-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid, focusing on tautomerism which is significant for understanding the chemical behavior of these compounds (Smrčková, Juricová, & Prutianov, 1994).
Supramolecular Structure and Interactions : Smith and Wermuth (2013) analyzed the crystal structure of a similar salt, noting key interactions within the structure. This research contributes to understanding the molecular interactions and stability in the solid state of related compounds (Smith & Wermuth, 2013).
Esterification Processes in Organic Chemistry : Takimoto et al. (1981) discussed the esterification of carboxylic acids by alcohols using a process involving similar compounds. This work has implications for synthetic organic chemistry and the development of novel esterification methodologies (Takimoto, Inanaga, Katsuki, & Yamaguchi, 1981).
Optically Pure Derivatives for Chemical Synthesis : Ruano, Alemán, and Cid (2006) prepared optically pure derivatives of pyrrolidine by a specific reaction process, demonstrating a method to achieve high stereoselectivity in chemical synthesis, which is crucial for developing pharmaceuticals and other fine chemicals (Ruano, Alemán, & Cid, 2006).
Reduction Mechanisms in Organic Chemistry : Awano and Tagaki (1986) examined the reduction mechanism of substituted nitrosobenzenes, which is relevant for understanding the chemical behavior and potential applications of (2S,4R)-4-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid in organic reactions (Awano & Tagaki, 1986).
Polymer Chemistry Applications : Mehdipour-Ataei et al. (2009) described the synthesis and characterization of polymers containing related pyridine units, highlighting the potential of these compounds in developing new materials with specific physical and thermal properties (Mehdipour‐Ataei, Mosslemin, Kholghi, & Mohaghegh, 2009).
Crystal Structure and Molecular Interactions : Ghosh, Ribas, and Bharadwaj (2005) investigated the crystal structure and hydrogen bonding interactions of metal-organic frameworks involving similar pyridine derivatives. This research aids in understanding the structural properties of these compounds in solid-state chemistry (Ghosh, Ribas, & Bharadwaj, 2005).
Propiedades
IUPAC Name |
(2S,4R)-4-[(4-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4.ClH/c15-12(16)11-6-9(7-13-11)5-8-1-3-10(4-2-8)14(17)18;/h1-4,9,11,13H,5-7H2,(H,15,16);1H/t9-,11+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUNGOAUHHBBSI-XQKZEKTMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CC2=CC=C(C=C2)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=C(C=C2)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376027 | |
| Record name | (2S,4R)-4-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-4-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |
CAS RN |
1049740-22-8 | |
| Record name | (2S,4R)-4-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




